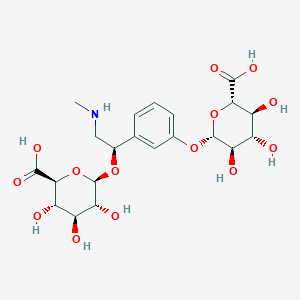

Phenylephrine 2-O-3'-O-Diglucuronide

Description

Role of UDP-Glucuronosyltransferases in Phase II Drug Metabolism

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for conjugating glucuronic acid to xenobiotics and endogenous compounds, enhancing their water solubility for renal or biliary excretion. In humans, UGTs are categorized into UGT1A, UGT2A, and UGT2B subfamilies, with UGT1A1, UGT1A9, and UGT2B7 playing prominent roles in drug metabolism. These enzymes localize to the endoplasmic reticulum of hepatocytes, intestinal enterocytes, and renal tubules, where they catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to substrates.

For phenylephrine, glucuronidation occurs primarily at the 2-hydroxyl (2-O) and 3'-hydroxyl (3'-O) positions on its phenolic ring and ethanolamine side chain, respectively. Structural studies indicate that UGT1A1 and UGT1A9 preferentially target the 3'-O site due to steric and electronic factors, while UGT2B7 shows affinity for the 2-O position. This isoform-specific activity ensures efficient metabolic clearance, as evidenced by urinary recovery studies where 60–80% of phenylephrine is excreted as glucuronide conjugates .

Table 1: UGT Isoforms Involved in Phenylephrine Glucuronidation

| UGT Isoform | Tissue Distribution | Primary Conjugation Site | Catalytic Activity (Km, μM) |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | 3'-O | 12.4 ± 1.8 |

| UGT1A9 | Liver, Kidney | 3'-O | 18.9 ± 2.3 |

| UGT2B7 | Liver, Adrenal Gland | 2-O | 9.7 ± 1.5 |

Position-Specific Glucuronide Conjugation: 2-O vs. 3'-O Sites

The regioselectivity of phenylephrine glucuronidation arises from structural and enzymatic factors:

2-O Glucuronidation :

The 2-hydroxyl group on the phenolic ring is less sterically hindered, allowing UGT2B7 to catalyze glucuronidation even at low substrate concentrations. Nuclear magnetic resonance (NMR) analyses of phenylephrine-2-O-glucuronide confirm glucuronic acid attachment at this position, forming an ether linkage. This metabolite accounts for 20–30% of total glucuronides in human urine.3'-O Glucuronidation :

The 3'-hydroxyl group on the ethanolamine side chain is a preferred site for UGT1A isoforms due to hydrogen-bonding interactions with active-site residues. Molecular docking simulations reveal that UGT1A1’s binding pocket accommodates the side chain’s flexible ethylamine group, stabilizing the transition state for glucuronide transfer. Phenylephrine-3'-O-glucuronide constitutes 40–50% of urinary glucuronides .

Phenylephrine-2-O-3'-O-diglucuronide forms when both sites undergo sequential glucuronidation. Kinetic studies suggest this occurs via a two-step mechanism : initial conjugation at the 3'-O site (Km = 14.2 μM) followed by 2-O conjugation (Km = 8.9 μM). The diglucuronide is less prevalent (<10% of total metabolites) but serves as a biomarker for UGT coactivity in hepatic and extrahepatic tissues.

Table 2: Comparative Analysis of Phenylephrine Glucuronidation Sites

| Parameter | 2-O Glucuronide | 3'-O Glucuronide | Diglucuronide |

|---|---|---|---|

| Primary UGT Isoform | UGT2B7 | UGT1A1/UGT1A9 | UGT1A1 + UGT2B7 |

| Metabolic Turnover (t½) | 2.1 ± 0.3 hours | 2.5 ± 0.4 hours | 3.8 ± 0.6 hours |

| Urinary Excretion (%) | 20–30 | 40–50 | 5–10 |

| Structural Confirmation |

Properties

Molecular Formula |

C21H29NO14 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1 |

InChI Key |

VDQQBBUYOKHAOY-GYSDEIIGSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis Using Recombinant UGT Enzymes

The most direct and specific method to prepare phenylephrine 2-O-3'-O-diglucuronide is via in vitro enzymatic glucuronidation using recombinant human UGT enzymes or human liver/intestinal microsomes supplemented with UDP-glucuronic acid.

-

- Incubate phenylephrine substrate with recombinant UGT isoforms (UGT1A1, UGT1A3, UGT2B15) or human liver/intestinal microsomes.

- Add UDPGA as the glucuronic acid donor.

- Maintain reaction conditions (pH ~7.4, 37°C) for a defined period (e.g., 1-2 hours).

- Quench the reaction and isolate metabolites using chromatographic techniques such as HPLC.

Chemical Synthesis Approaches

Direct chemical synthesis of phenylephrine 2-O-3'-O-diglucuronide is challenging due to regioselectivity and stereochemistry requirements. However, chemical glucuronidation methods have been developed for similar phenolic compounds:

-

- Protect phenylephrine functional groups selectively.

- Use activated glucuronic acid derivatives (e.g., trichloroacetimidate or bromide derivatives) under controlled conditions to attach glucuronic acid moieties.

- Sequential deprotection and purification steps yield diglucuronide conjugates.

-

- Low regioselectivity can lead to multiple isomers.

- Requires multiple protection/deprotection steps.

- Lower yields and more complex purification compared to enzymatic methods.

Biosynthesis Using Cell Models or Liver Microsomes

- Incubation of phenylephrine with human intestinal or liver microsomes supplemented with UDPGA can produce phenylephrine glucuronides, including diglucuronides.

- This method mimics in vivo metabolism and allows for preparative scale production of metabolites.

- It is often combined with chromatographic purification to isolate phenylephrine 2-O-3'-O-diglucuronide for analytical standards.

Analytical and Research Outcomes on Preparation

Enzyme Kinetics and Metabolite Profiling

- Studies using recombinant UGT enzymes and microsomes have quantified the formation rates and affinities of phenylephrine glucuronides.

- Table 1 summarizes typical enzyme kinetic parameters reported for phenolic glucuronidation relevant to phenylephrine analogs:

| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg) | Notes |

|---|---|---|---|

| UGT1A1 | 10-50 | Moderate | Major phenolic glucuronidation |

| UGT1A3 | 5-30 | High | Efficient glucuronidation |

| UGT2B15 | 20-60 | Moderate | Also forms benzylic glucuronides |

Purification and Characterization

- Phenylephrine diglucuronides are isolated via preparative HPLC.

- Structural confirmation is achieved through mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Purity levels >95% are typically required for use as analytical standards in pharmacokinetic studies.

Challenges and Considerations

- The low abundance of diglucuronides in vivo necessitates sensitive detection methods.

- Enzymatic synthesis provides higher regioselectivity and stereochemical fidelity compared to chemical synthesis.

- Scale-up for industrial or research purposes relies on optimizing enzyme sources and reaction conditions.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic biosynthesis | Incubation with recombinant UGTs + UDPGA | High regioselectivity, stereospecific | Requires enzyme availability, costly |

| Microsomal biosynthesis | Liver/intestinal microsomes + UDPGA | Mimics in vivo metabolism | Mixture of metabolites, purification needed |

| Chemical synthesis | Chemical glucuronidation with activated glucuronic acid derivatives | Potential for large scale | Low selectivity, complex steps |

Chemical Reactions Analysis

Phenylephrine 2-O-3’-O-Diglucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Phenylephrine is primarily known for its role in managing conditions related to vasodilation and hypotension. Its metabolite, Phenylephrine 2-O-3'-O-Diglucuronide, plays a significant role in understanding the pharmacokinetics of phenylephrine.

Clinical Uses

- Hypotension Management : Administered intravenously to treat hypotension during anesthesia or septic shock.

- Ocular Applications : Used in ophthalmic solutions to induce mydriasis for retinal examination.

- Nasal Congestion Relief : Available in various formulations for treating nasal congestion, although recent studies suggest limited efficacy compared to alternatives like pseudoephedrine .

Toxicological Studies

Understanding the safety profile of Phenylephrine 2-O-3'-O-Diglucuronide is crucial for its therapeutic use.

Toxicity Assessments

Studies conducted by the National Toxicology Program have evaluated the toxicity of phenylephrine and its metabolites in animal models. Key findings include:

- No significant toxic effects at lower doses (up to 2000 ppm).

- Increased mortality observed at higher doses (10,000 ppm) along with some organ-specific inflammatory responses .

Metabolic Pathways

Phenylephrine undergoes extensive metabolism, primarily through sulfation and glucuronidation, which affects its pharmacological activity.

Glucuronidation Process

The conversion of phenylephrine to Phenylephrine 2-O-3'-O-Diglucuronide involves UDP-glucuronosyltransferases (UGTs). This metabolic pathway is essential for enhancing the compound's solubility and facilitating renal excretion.

Efficacy in Clinical Settings

A randomized controlled trial evaluated the efficacy of phenylephrine in treating nasal congestion compared to placebo and pseudoephedrine. The results indicated that phenylephrine did not significantly improve nasal congestion scores compared to placebo, highlighting the need for further investigation into its clinical effectiveness .

Long-term Safety Studies

Long-term studies focusing on the chronic administration of phenylephrine revealed no significant increase in neoplasia among treated subjects, suggesting a favorable long-term safety profile when used within recommended dosages .

Comparative Data Table

| Application Area | Phenylephrine Use | Phenylephrine 2-O-3'-O-Diglucuronide Role |

|---|---|---|

| Hypotension Treatment | IV administration | Metabolite influencing pharmacokinetics |

| Ocular Procedures | Mydriatic agent | Stability in ocular formulations |

| Nasal Congestion | OTC decongestant | Limited efficacy compared to alternatives |

| Toxicology | Safety assessments | Evaluates long-term effects |

Mechanism of Action

The mechanism of action of Phenylephrine 2-O-3’-O-Diglucuronide involves its interaction with alpha-1 adrenergic receptors, similar to phenylephrine. This interaction leads to vasoconstriction and an increase in blood pressure . The glucuronidation of phenylephrine may alter its pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylephrine Monoglucuronides

- Phenylephrine-3-O-glucuronide (CAS: 2021255-73-0): Structure: A single glucuronic acid is conjugated at the 3-O position of phenylephrine (C15H21NO8, MW: 343.33 g/mol) . Pharmacokinetics: Monoglucuronides generally exhibit faster renal clearance than diglucuronides due to lower molecular weight. Analytical Use: Deuterated analogs like Phenylephrine-D3 Glucuronide (MW: 346.35 g/mol) are employed as internal standards in mass spectrometry, enhancing quantification accuracy of monoglucuronides in biological matrices .

Phenylephrine-2-O-glucuronide :

Other Drug Glucuronides

- Hesperetin 3'-O-glucuronide (FooDB ID: FDB029910): Classification: A flavonoid O-glucuronide with a glucuronic acid at the 3'-position of hesperetin. Unlike phenylephrine glucuronides, flavonoid glucuronides often retain partial antioxidant activity despite conjugation . Potency: In rat aortic smooth muscle studies, hesperetin glucuronides demonstrated higher pD2 values (potency) in phenylephrine-precontracted tissues compared to KCl-induced contractions, suggesting preferential action on potassium channels over calcium channels .

- Dihydroisoferulic Acid 3-glucuronide (HMDB ID: HMDB0240497): Structural Features: Contains a glucuronide at the 3-position of a phenylpropanoid backbone. This compound’s hydrophilicity and interaction with organic anion transporters (OATs) highlight shared pharmacokinetic pathways with phenylephrine glucuronides, despite differing parent structures .

Isotopically Labeled Analogs

- Phenylephrine-D3 Glucuronide: Role: Used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterium atoms (D3) improve analytical precision by minimizing matrix effects, a critical advantage over non-deuterated analogs .

Key Structural and Functional Differences

| Parameter | Phenylephrine 2-O-3'-O-Diglucuronide | Phenylephrine-3-O-glucuronide | Hesperetin 3'-O-glucuronide |

|---|---|---|---|

| Molecular Formula | C21H29NO14 | C15H21NO8 | C22H22O12 |

| Molecular Weight (g/mol) | 543.46 | 343.33 | 478.40 |

| Glucuronidation Sites | 2-O, 3'-O | 3-O | 3'-O |

| Pharmacological Activity | Likely inactive (metabolite) | Partially reactivable | Retains antioxidant activity |

| Analytical Use | Limited data | Quantified via deuterated analogs | Studied for metabolic stability |

Metabolic and Clinical Implications

- Tissue Penetration: Diglucuronides like Phenylephrine 2-O-3'-O-Diglucuronide exhibit reduced membrane permeability compared to monoglucuronides, limiting distribution to target tissues .

- Drug-Drug Interactions: Competition for UDP-glucuronosyltransferase (UGT) enzymes between phenylephrine and other drugs (e.g., NSAIDs) may alter glucuronidation efficiency, though specific data on diglucuronides remain sparse .

Q & A

Q. What analytical techniques are recommended for quantifying Phenylephrine 2-O-3'-O-Diglucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterium-labeled analogs (e.g., Phenylephrine-D3 Glucuronide) as internal standards to correct for matrix effects and ionization variability . Enzymatic digestion with β-glucuronidase is critical to differentiate conjugated metabolites from free phenylephrine, followed by solid-phase extraction (SPE) for sample cleanup . Calibration curves should be validated using spiked biological samples to ensure linearity (R² > 0.99) and precision (CV < 15%) .

Q. How is Phenylephrine 2-O-3'-O-Diglucuronide distinguished from other glucuronide conjugates in metabolic studies?

Structural elucidation via high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) is essential. For example, the diglucuronide’s unique fragmentation pattern (e.g., m/z transitions specific to dual glucuronidation at the 2-O and 3'-O positions) and NMR chemical shifts (e.g., anomeric proton signals at δ 4.5–5.5 ppm) confirm its identity . Comparative analysis with synthetic standards is mandatory to avoid misannotation .

Q. What are the primary metabolic pathways leading to Phenylephrine 2-O-3'-O-Diglucuronide formation?

Phenylephrine undergoes Phase II metabolism via UDP-glucuronosyltransferase (UGT) isoforms, predominantly UGT1A9 and UGT2B7, which catalyze glucuronidation at the phenolic hydroxyl groups. In vitro assays using human liver microsomes (HLMs) with cofactor supplementation (e.g., uridine 5'-diphosphoglucuronic acid) are standard for pathway identification. Kinetic parameters (Km, Vmax) should be calculated to assess enzyme affinity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported urinary recovery rates of Phenylephrine 2-O-3'-O-Diglucuronide across studies?

Contradictions often arise from variability in hydrolysis efficiency (e.g., incomplete β-glucuronidase activity) or differences in urine collection intervals. A two-step approach is recommended: (1) Validate enzymatic digestion using spiked control samples and (2) employ isotope dilution assays to correct for analyte loss during sample preparation . Statistical reconciliation via Bland-Altman analysis can quantify inter-study bias .

Q. What experimental designs mitigate matrix effects in LC-MS/MS quantification of Phenylephrine 2-O-3'-O-Diglucuronide?

Use a matrix-matched calibration with deuterated internal standards (e.g., Phenylephrine-D3 Glucuronide) to normalize ion suppression/enhancement. Post-column infusion assays can identify chromatographic regions prone to matrix interference. Additionally, orthogonal sample preparation methods (e.g., protein precipitation vs. SPE) should be compared to optimize recovery rates .

Q. How do UGT polymorphisms impact the interindividual variability of Phenylephrine 2-O-3'-O-Diglucuronide formation?

Genotype-phenotype correlation studies using recombinant UGT isoforms or genotyped human hepatocytes are critical. For example, UGT1A9*3 (rs3832043) reduces glucuronidation efficiency by 40–60%, necessitating stratified pharmacokinetic models. Population pharmacokinetic (PopPK) simulations can extrapolate these effects to diverse cohorts .

Q. What statistical methods are appropriate for analyzing dose-dependent effects on Phenylephrine 2-O-3'-O-Diglucuronide pharmacokinetics?

Two-way ANOVA with Tukey’s post hoc test is ideal for comparing multiple dose groups, while linear mixed-effects models account for repeated measures in longitudinal studies . Covariance analysis (ANCOVA) adjusts for confounding variables like renal clearance rates .

Methodological Challenges and Solutions

Q. How should researchers validate the stability of Phenylephrine 2-O-3'-O-Diglucuronide under varying storage conditions?

Conduct stability studies at three temperatures (−80°C, −20°C, 4°C) over 72 hours, quantifying degradation via percent deviation from baseline concentrations. Freeze-thaw cycles (≥3 cycles) should be tested to mimic real-world handling. Stabilizers (e.g., sodium azide) may be added to urine samples to inhibit microbial β-glucuronidase activity .

Q. What strategies resolve co-elution issues in chromatographic separation of Phenylephrine glucuronide isomers?

Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) and gradient elution profiles. Hydrophilic interaction liquid chromatography (HILIC) columns improve resolution of polar glucuronides. Confirm peak purity via photodiode array (PDA) detectors or orthogonal MS/MS transitions .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Phenylephrine 2-O-3'-O-Diglucuronide clearance?

Incorporate enzyme kinetics (e.g., UGT activity scaling factors) and physiologically based pharmacokinetic (PBPK) modeling tools like Simcyp®. Validate models against clinical data using goodness-of-fit criteria (e.g., visual predictive checks, mean absolute error < 30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.